Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate
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Overview
Description
Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that features a unique fusion of oxepine and triazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both oxygen and nitrogen heteroatoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxepine Ring: The oxepine ring can be synthesized through the cyclization of a suitable dihydroxy compound with a dihalide under basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts and reagents that can withstand industrial conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxepine ring, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with biological targets through hydrogen bonding and other interactions makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as antimicrobial, antifungal, and anticancer agents. The triazole ring, in particular, is known for its biological activity, making this compound a valuable scaffold for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The oxepine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound known for its antifungal and antimicrobial properties.
Oxepine: A seven-membered oxygen-containing ring that serves as a precursor for various heterocyclic compounds.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and as a building block in organic synthesis.
Uniqueness
Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate is unique due to its fused ring system, combining the properties of both oxepine and triazole rings. This fusion enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazole-6-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-13-8(12)7-3-2-5-6(4-14-7)10-11-9-5/h7H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
UNCIJJHVUHZEDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NNN=C2CO1 |
Origin of Product |
United States |
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